molecular formula C15H19FN2O2S2 B2738527 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946248-94-8

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2738527
CAS RN: 946248-94-8
M. Wt: 342.45
InChI Key: PQKBFSJCYNLRHR-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Environmental and Analytical Applications

Selective Discrimination of Thiophenols : A study by Wang et al. (2012) developed a reaction-based fluorescent probe for selectively discriminating thiophenols over aliphatic thiols. This probe, which uses similar sulfonamide frameworks, demonstrates potential in environmental and biological sciences for thiophenols sensing in water samples (Wang et al., 2012).

Chemical Synthesis and Characterization

Novel Sulfonamide Synthesis : Murthy et al. (2018) reported on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule. This research provides insights into the structural and electronic properties of sulfonamide compounds, potentially guiding the development of similar compounds for various applications (Murthy et al., 2018).

Nonlinear Optical Properties : Li et al. (2012) synthesized thienyl-substituted pyridinium salts, including compounds similar in structure to the one , to explore their second-order nonlinear optical (NLO) properties. This study highlights the application of sulfonamide derivatives in the development of materials with potential use in optical technologies (Li et al., 2012).

Biomedical Research

Anticancer Properties : A compound with a similar sulfonamide structure was synthesized and characterized for its anticancer properties. The study by Zhang et al. (2010) underscores the potential of sulfonamide derivatives in cancer treatment research (Zhang et al., 2010).

Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of sulfonamide derivatives and evaluated their antimicrobial activity. This work suggests the importance of sulfonamide compounds in developing new antimicrobial agents (Ghorab et al., 2017).

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S2/c1-11-8-13(4-5-14(11)16)22(19,20)17-9-15(18(2)3)12-6-7-21-10-12/h4-8,10,15,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKBFSJCYNLRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

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